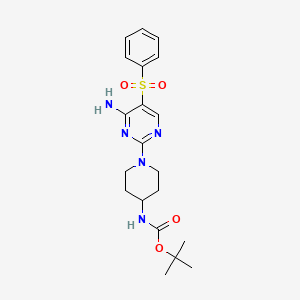

Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate

Description

Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a pyrimidine-based compound featuring a piperidine ring substituted with a tert-butyl carbamate group and a phenylsulfonyl moiety.

Properties

IUPAC Name |

tert-butyl N-[1-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-20(2,3)29-19(26)23-14-9-11-25(12-10-14)18-22-13-16(17(21)24-18)30(27,28)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,23,26)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDRPOWHBQADHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Functionalization with Tert-butyl Carbamate: The final step involves the protection of the amino group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. In vitro assays have demonstrated that it induces apoptosis in various cancer cell lines. For instance, a related study indicated that compounds with similar structural features showed notable cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .

-

Immunomodulatory Effects

- The compound has been evaluated for its potential to enhance immune responses. It has shown the ability to modulate the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy. In experiments involving mouse splenocytes, the compound effectively restored immune function at low concentrations, suggesting its viability as an immunotherapeutic agent .

Case Study 1: PD-L1 Inhibition

In a PhD thesis examining the biological activity of several piperidine derivatives, including this compound, a rescue assay was performed using mouse splenocytes exposed to recombinant PD-L1. The results indicated that the compound significantly restored immune function, highlighting its potential as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against various cancer cell lines, revealing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer agent .

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Immunomodulatory | Enhances immune response via PD-L1 inhibition |

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The amino and phenylsulfonyl groups can form hydrogen bonds and other interactions with target proteins, affecting their function. The piperidine and pyrimidine rings provide structural stability and specificity in binding to these targets.

Comparison with Similar Compounds

Key Observations :

- The phenylsulfonyl group in the target compound distinguishes it from halogenated (e.g., 5-fluoro ) or alkylated pyrimidines, offering unique electronic and steric properties for receptor interactions.

- Compared to tert-butyl (1-acetylpiperidin-4-yl)carbamate , the target compound’s pyrimidine core may enhance π-π stacking in enzymatic binding pockets.

- The 5-bromopyridine derivative lacks the pyrimidine scaffold but shares the tert-butyl carbamate group, highlighting modularity in medicinal chemistry design.

Biological Activity

Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate, with the CAS number 1115905-65-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 433.5 g/mol. The structure includes a tert-butyl group, a piperidine ring, and a pyrimidine ring substituted with an amino group and a phenylsulfonyl group. This unique combination of functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1115905-65-1 |

| Molecular Formula | C20H27N5O4S |

| Molecular Weight | 433.5 g/mol |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction introduces the pyrimidine derivative.

- Functionalization with Tert-butyl Carbamate : The final step involves protecting the amino group using tert-butyl chloroformate in the presence of a base like triethylamine.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Inflammasome Inhibition : It has been studied for its ability to inhibit NLRP3 inflammasome activity, which is crucial in inflammatory responses. In vitro studies demonstrated that compounds derived from similar scaffolds could block IL-1β release and pyroptotic cell death in THP-1 macrophages .

- Antimicrobial Properties : Preliminary findings suggest potential antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE . Compounds with similar structures have shown effective bactericidal properties at low concentrations.

- Cytotoxicity and Selectivity : The cytotoxic effects were evaluated using MTT assays, revealing that higher concentrations (up to 100 µM) could lead to significant cell death in certain cancer cell lines while maintaining lower toxicity in normal cells .

Case Studies

A study focusing on related compounds highlighted the importance of structural modifications in enhancing biological activity. For instance, derivatives with different substituents on the piperidine ring showed varied efficacy against NLRP3-dependent pyroptosis, emphasizing structure-activity relationships (SAR) in drug design .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 0.78 | Effective against MRSA |

| Compound B | NLRP3 Inhibition | 10 | Significant reduction in IL-1β release |

| Compound C | Cytotoxicity | 100 | High toxicity in cancer cell lines |

Q & A

Q. Purification Methods :

- Column chromatography (silica gel, EtOAc/hexane gradients).

- Recrystallization from ethanol or methanol.

- Monitoring via TLC and LC-MS for intermediate purity .

Advanced: How can coupling reactions between pyrimidine and piperidine intermediates be optimized?

Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like BINAP or Xantphos to enhance turnover .

- Solvent Effects : Use toluene or dioxane for improved solubility of aromatic intermediates.

- Temperature Control : Maintain 100–110°C for efficient coupling while minimizing side reactions .

- Additives : Include LHMDS (Lithium hexamethyldisilazide) to deprotonate amines and accelerate nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.